molecular formula C11H17NO3S2 B2523449 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine CAS No. 339016-89-6

4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine

Cat. No.: B2523449
CAS No.: 339016-89-6
M. Wt: 275.38
InChI Key: ZYBCKKOMZKWTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine is an organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes both sulfonyl and sulfinyl functional groups attached to a pyridine ring. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Sulfonylation: Introduction of the methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Sulfinylation: Introduction of the propylsulfinyl group using reagents such as propylsulfinyl chloride under controlled conditions.

    Methylation: Methyl groups are introduced using methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, converting it to a sulfone.

    Reduction: Reduction reactions can target the sulfonyl and sulfinyl groups, converting them to sulfides.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine involves its interaction with specific molecular targets. The sulfonyl and sulfinyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    4,6-Dimethyl-3-(methylsulfonyl)pyridine: Lacks the propylsulfinyl group.

    4,6-Dimethyl-2-(propylsulfinyl)pyridine: Lacks the methylsulfonyl group.

    3-(Methylsulfonyl)-2-(propylsulfinyl)pyridine: Lacks the dimethyl groups.

Uniqueness: 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine is unique due to the presence of both sulfonyl and sulfinyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups on a pyridine ring makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,6-dimethyl-3-methylsulfonyl-2-propylsulfinylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S2/c1-5-6-16(13)11-10(17(4,14)15)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCKKOMZKWTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=C(C(=CC(=N1)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.